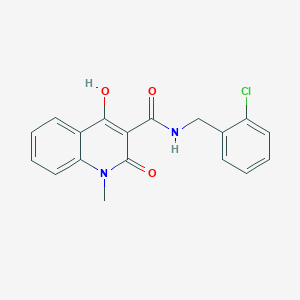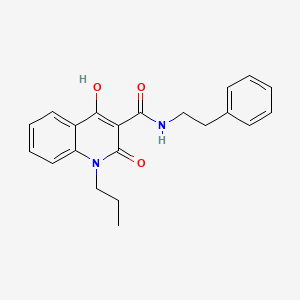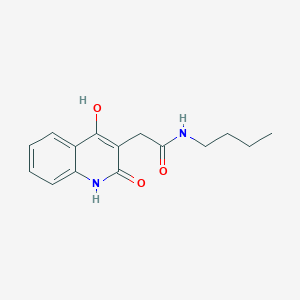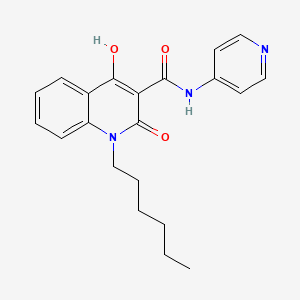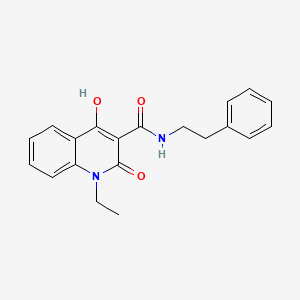
1-ethyl-4-hydroxy-2-oxo-N-(2-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-4-hydroxy-2-oxo-N-(2-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as EHOQ or NSC 663284 and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of EHOQ is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. EHOQ has been shown to bind to the DNA topoisomerase II enzyme, leading to the formation of a stable complex that prevents the enzyme from functioning properly.
Biochemical and Physiological Effects
EHOQ has been shown to have various biochemical and physiological effects. Studies have shown that EHOQ can induce oxidative stress and DNA damage in cancer cells, leading to cell death. EHOQ has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using EHOQ in lab experiments is its potent antitumor activity against various cancer cell lines. EHOQ has also been shown to have low toxicity in normal cells, which is important for the development of cancer treatments. However, one limitation of using EHOQ in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on EHOQ. One direction is to investigate the potential of EHOQ as a combination therapy with other anticancer drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of EHOQ in vivo to determine its efficacy and toxicity in animal models. Additionally, further research is needed to understand the mechanism of action of EHOQ and its potential applications in other diseases.
Conclusion
In conclusion, 1-ethyl-4-hydroxy-2-oxo-N-(2-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide, also known as EHOQ or NSC 663284, is a chemical compound that has potential applications in scientific research, particularly in cancer treatment. EHOQ has been synthesized using various methods and has been shown to have potent antitumor activity against various cancer cell lines. Further research is needed to understand the mechanism of action of EHOQ and its potential applications in other diseases.
Synthesis Methods
EHOQ has been synthesized using different methods, including microwave-assisted synthesis, one-pot synthesis, and multi-component reactions. One method involves the reaction between 2-phenylethylamine and 2-oxo-1,2-dihydroquinoline-4-carboxylic acid in the presence of acetic anhydride. The resulting product is then treated with ethanol and hydrochloric acid to obtain EHOQ.
Scientific Research Applications
EHOQ has been studied for its potential applications in scientific research, particularly in cancer treatment. Studies have shown that EHOQ has antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. EHOQ has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
properties
IUPAC Name |
1-ethyl-4-hydroxy-2-oxo-N-(2-phenylethyl)quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-2-22-16-11-7-6-10-15(16)18(23)17(20(22)25)19(24)21-13-12-14-8-4-3-5-9-14/h3-11,23H,2,12-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXNNPUCLUSHLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-hydroxy-2-oxo-N-(2-phenylethyl)-1,2-dihydroquinoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide](/img/structure/B5913907.png)



![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913923.png)
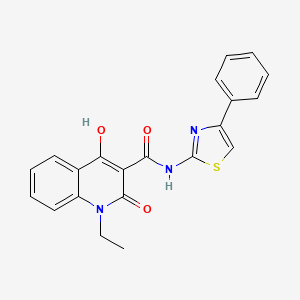
![4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide](/img/structure/B5913938.png)
![methyl 2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913946.png)

